N-cyclohexyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea
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Overview
Description
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea is a compound that belongs to the class of urea derivatives. This compound features a cyclohexyl group attached to a urea moiety, which is further connected to a thiazole ring substituted with a methyl group. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-methyl-1,3-thiazol-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]carbodiimide: Similar structure but with a carbodiimide group instead of a urea group.
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]guanidine: Similar structure but with a guanidine group instead of a urea group.
Uniqueness
N-cyclohexyl-N’-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea is unique due to the presence of both the cyclohexyl and thiazole moieties, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H21N3OS |
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Molecular Weight |
267.39 g/mol |
IUPAC Name |
1-cyclohexyl-3-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea |
InChI |
InChI=1S/C13H21N3OS/c1-10-9-18-12(15-10)7-8-14-13(17)16-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H2,14,16,17) |
InChI Key |
PJCUBSKWPPDSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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